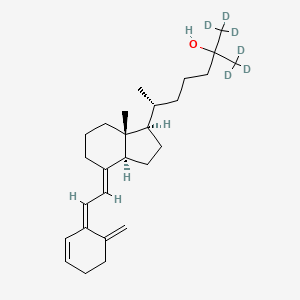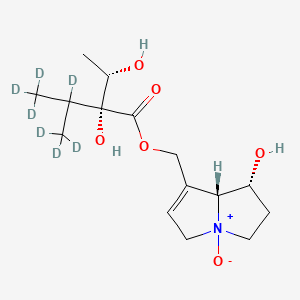
3-Dehydroxy-3-ene-25-ol Vitamin D3-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 is a labeled analogue of 3-Dehydroxy-3-ene-25-ol Vitamin D3, which is a derivative of Vitamin D3. This compound is used in various scientific research applications due to its unique properties and isotopic labeling, which makes it useful for tracing and studying metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 involves the dehydroxylation and deuteration of 3-Dehydroxy-3-ene-25-ol Vitamin D3. The reaction typically requires specific conditions such as the presence of deuterium oxide (D2O) and a suitable catalyst to facilitate the incorporation of deuterium atoms into the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the isotopic labeling and chemical integrity of the compound .
化学反应分析
Types of Reactions
3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
科学研究应用
3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various studies. Some key applications include:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Vitamin D3 derivatives.
Biology: Employed in metabolic studies to trace the pathways and transformations of Vitamin D3 in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Vitamin D3 analogues.
Industry: Applied in the development of new Vitamin D3-based supplements and pharmaceuticals.
作用机制
The mechanism of action of 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 involves its interaction with the Vitamin D receptor (VDR). Upon binding to VDR, the compound forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to Vitamin D responsive elements in the DNA, regulating the transcription of genes involved in calcium and phosphate homeostasis, bone mineralization, and other physiological processes .
相似化合物的比较
Similar Compounds
3-Dehydroxy-3-ene-25-ol Vitamin D3: The non-labeled analogue of 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6.
1-Dehydroxy-23-deoxojessic acid: A related compound with similar structural features but different biological activities.
Atorvastatin 3-Deoxyhept-2E-Enoic Acid: Another compound with dehydroxy and ene functionalities, used in different research contexts.
Uniqueness
This compound is unique due to its isotopic labeling with deuterium, which provides distinct advantages in tracing and studying metabolic pathways. This labeling allows for more accurate and detailed analysis compared to non-labeled analogues.
属性
分子式 |
C27H42O |
|---|---|
分子量 |
388.7 g/mol |
IUPAC 名称 |
(6R)-6-[(1R,3aS,4E,7aR)-7a-methyl-4-[(2Z)-2-(6-methylidenecyclohex-2-en-1-ylidene)ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1,1,1-trideuterio-2-(trideuteriomethyl)heptan-2-ol |
InChI |
InChI=1S/C27H42O/c1-20-10-6-7-12-22(20)14-15-23-13-9-19-27(5)24(16-17-25(23)27)21(2)11-8-18-26(3,4)28/h7,12,14-15,21,24-25,28H,1,6,8-11,13,16-19H2,2-5H3/b22-14-,23-15+/t21-,24-,25+,27-/m1/s1/i3D3,4D3 |
InChI 键 |
ZLBQPHBBQMXNSX-CMJAQXDISA-N |
手性 SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C=CCCC3=C)C)(C([2H])([2H])[2H])O |
规范 SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3C=CCCC3=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid](/img/structure/B12418934.png)



![3-[(3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12418955.png)
